3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine
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Overview
Description
3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring
Scientific Research Applications
3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Safety and Hazards
Future Directions
While specific future directions for “3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine” are not mentioned in the search results, it’s worth noting that fluorine-containing compounds continue to attract attention in the field of chemistry and biochemistry . This suggests that there may be ongoing and future research into the properties and potential applications of such compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy-containing reagents, such as trifluoromethyl ethers, under conditions that facilitate the substitution of hydrogen atoms on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group attached to a benzylamine structure.
Trifluoromethyl ethers: These compounds feature a trifluoromethyl group attached to an ether linkage.
Uniqueness
3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine is unique due to the presence of both a pyrazole ring and a trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-2-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-7-6-10(15)17(16-7)8-2-4-9(5-3-8)18-11(12,13)14/h2-6H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHFCLLPFXATNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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